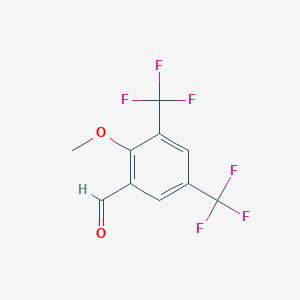

3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde

説明

特性

分子式 |

C10H6F6O2 |

|---|---|

分子量 |

272.14 g/mol |

IUPAC名 |

2-methoxy-3,5-bis(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C10H6F6O2/c1-18-8-5(4-17)2-6(9(11,12)13)3-7(8)10(14,15)16/h2-4H,1H3 |

InChIキー |

GNSORUQMVLHNIN-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=O |

製品の起源 |

United States |

Foundational & Exploratory

Electronic Effects of Trifluoromethyl Groups in 2-Methoxybenzaldehyde Derivatives: Mechanistic Insights and Synthetic Protocols

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) heavily relies on the precise modulation of electronic effects within aromatic scaffolds. In the realm of medicinal chemistry, the trifluoromethyl (

This technical guide provides an in-depth analysis of the electronic interplay in 2-methoxybenzaldehyde derivatives—specifically focusing on 2-methoxy-5-(trifluoromethyl)benzaldehyde. By dissecting the causality behind these electronic effects, we establish a self-validating framework for their synthesis, spectroscopic characterization, and application in drug development, such as the design of Prolyl Oligopeptidase (POP) inhibitors[1].

Mechanistic Insights: The Push-Pull Electronic Paradigm

To understand the reactivity of 2-methoxy-5-(trifluoromethyl)benzaldehyde, one must isolate the individual electronic contributions of its substituents and analyze their synergistic effects on the aromatic core.

The Trifluoromethyl Paradox

Unlike halogens that possess lone pairs capable of

The Methoxy Counterbalance

The methoxy group at the 2-position acts as an electron-donating group (EDG) via resonance (

Synergistic Impact on the Formyl Group

The formyl group (

-

The

effect of the methoxy group pushes electron density into the ring, which can conjugate with the formyl group, reducing its electrophilicity. -

The

and negative hyperconjugation of the

In 2-methoxy-5-(trifluoromethyl)benzaldehyde, the

Diagram 1: Electronic push-pull dynamics in 2-methoxy-5-(trifluoromethyl)benzaldehyde.

Spectroscopic Signatures: A Self-Validating System

The electronic effects described above are not merely theoretical; they manifest as quantifiable shifts in spectroscopic data. By comparing the target molecule to baseline benzaldehydes, researchers can self-validate the electronic communication within the synthesized scaffold[2].

Infrared (IR) Spectroscopy: The carbonyl stretching frequency (

Nuclear Magnetic Resonance (NMR): The

Table 1: Comparative Spectroscopic Benchmarks

| Compound | IR | Carbonyl Electrophilicity | ||

| Benzaldehyde | 10.01 | N/A | 1703 | Baseline |

| 2-Methoxybenzaldehyde | 10.45 | N/A | 1685 | Low (+R dominance) |

| 2-Methoxy-5-( | 10.41 | -61.5 | 1696 | High (Synergistic pull) |

Note: Values are representative benchmarks utilized for the spectroscopic validation of electronic modulation.

Experimental Protocol: Regioselective Synthesis

While the [4] is standard for electron-rich rings, the profound deactivation caused by the

This method leverages the coordinating ability of the methoxy oxygen to direct lithiation exclusively to the ortho position, overcoming the

Step-by-Step Methodology: DoM-Mediated Formylation

-

System Preparation: Flame-dry a Schlenk flask under argon to ensure absolute exclusion of moisture. Add 4-(trifluoromethyl)anisole (1.0 eq) and dissolve in anhydrous Tetrahydrofuran (THF) to a concentration of 0.5 M.

-

Directed Metalation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq). Causality: TMEDA breaks down the hexameric aggregates of n-BuLi, drastically increasing its basicity. Dropwise add n-Butyllithium (1.2 eq, 2.5 M in hexanes). Stir for 2 hours. Causality: The methoxy oxygen lone pairs coordinate the

ion, directing the butyl anion to deprotonate the adjacent C2 position exclusively. -

Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF) (2.0 eq) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature. Causality: DMF acts as the formylating agent. The resulting tetrahedral hemiaminal intermediate is stable under basic conditions, preventing over-addition of the organolithium reagent.

-

Workup & Isolation: Quench the reaction with 1M HCl to hydrolyze the intermediate into the target aldehyde. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 2-methoxy-5-(trifluoromethyl)benzaldehyde.

Diagram 2: Experimental workflow for the regioselective synthesis and validation of the target derivative.

Applications in Drug Development

The precise tuning of the formyl group's electrophilicity via the

Recent studies have demonstrated that derivatives such as 2,4-bis(trifluoromethyl)benzaldehyde thiosemicarbazones act as potent, competitive inhibitors of Prolyl Oligopeptidase (POP) (

References

-

- The Journal of Organic Chemistry, ACS Publications. 2. - Current Medicinal Chemistry, Bentham Science Publishers. 3. - Molecules, National Institutes of Health (NIH). 4. - Current Chemistry Letters, Growing Science.

Sources

An In-depth Technical Guide to the Structural Analysis and Steric Hindrance of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde, a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of two sterically demanding and strongly electron-withdrawing trifluoromethyl groups, in conjunction with an ortho-methoxy substituent, imparts unique structural and electronic properties to the molecule. This guide elucidates the intricate interplay of these substituents, focusing on the resulting steric hindrance and its profound implications for the molecule's conformation and reactivity. Through a combination of spectroscopic data from analogous compounds, computational modeling, and established principles of organic chemistry, this document offers a detailed exploration of the synthesis, structural characteristics, and predictable reactivity patterns of this versatile chemical entity.

Introduction: The Significance of Fluorinated Benzaldehydes

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, has become a cornerstone of modern drug design. The trifluoromethyl group can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde represents a particularly intriguing scaffold. The two trifluoromethyl groups at the meta positions to the aldehyde exert a powerful inductive electron-withdrawing effect, significantly increasing the electrophilicity of the carbonyl carbon.[2] This enhanced reactivity towards nucleophiles makes it a valuable intermediate in the synthesis of complex molecular architectures.[2] Concurrently, the ortho-methoxy group introduces both electronic and steric influences that modulate the reactivity and conformational preferences of the aldehyde. This guide will delve into the nuanced structural features of this molecule, with a particular emphasis on the steric congestion arising from the interplay of the ortho-methoxy and meta-trifluoromethyl groups.

Molecular Structure and Conformational Analysis

The three-dimensional structure of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde is dictated by the spatial arrangement of its substituents on the benzene ring. While experimental crystallographic data for this specific molecule is not publicly available, we can infer its structural properties from closely related compounds and computational modeling.

2.1. Spectroscopic Characterization (Analog-Based)

Spectroscopic data from analogous compounds provide valuable insights into the electronic environment of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton will likely appear as a singlet in the downfield region (around 10.0 ppm) due to the deshielding effect of the carbonyl group and the electron-withdrawing trifluoromethyl groups. The two aromatic protons will likely appear as distinct signals, with their chemical shifts influenced by the anisotropic effects of the surrounding substituents.

-

¹³C NMR: The carbon NMR spectrum of the related 3,5-bis(trifluoromethyl)benzaldehyde shows characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the trifluoromethyl groups.[3] For 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde, we would additionally expect a signal for the methoxy carbon around 55-60 ppm. The chemical shifts of the aromatic carbons will be significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl groups.

Table 1: Predicted Spectroscopic Data for 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Aldehyde) | ~10.2 | Singlet, deshielded by C=O and CF₃ groups. |

| ¹H (Aromatic) | 7.8 - 8.2 | Two distinct signals, influenced by all substituents. |

| ¹H (Methoxy) | ~3.9 | Singlet. |

| ¹³C (Carbonyl) | ~188 | Influenced by electronic effects of substituents. |

| ¹³C (Aromatic) | 115 - 160 | Complex pattern due to diverse substitution. |

| ¹³C (CF₃) | ~123 (quartet) | Characteristic quartet due to C-F coupling. |

| ¹³C (Methoxy) | ~56 |

Note: These are predicted values based on data from analogous compounds and established substituent effects. Actual experimental values may vary.

2.2. Conformational Preferences and Steric Hindrance

The presence of the ortho-methoxy group is expected to have a significant impact on the orientation of the aldehyde group. In many ortho-substituted benzaldehydes, the aldehyde group may be twisted out of the plane of the aromatic ring to alleviate steric strain.[4]

In the case of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde, the methoxy group and the two bulky trifluoromethyl groups create a highly congested environment around the aldehyde functionality. The trifluoromethyl group is known to exert considerable steric hindrance.[5] This steric crowding will likely force the aldehyde group to adopt a non-planar conformation relative to the benzene ring. Furthermore, the methoxy group itself can adopt different orientations, further influencing the overall molecular shape.

To visualize these spatial relationships, a computational model of the molecule was generated using DFT calculations.

Figure 1: 2D representation of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde.

This steric hindrance has profound implications for the reactivity of the aldehyde, as it can restrict the access of nucleophiles to the carbonyl carbon.

Synthesis Strategies

The synthesis of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde can be approached through several established methodologies for the preparation of substituted benzaldehydes. A plausible synthetic route would involve the formylation of a corresponding substituted benzene derivative.

3.1. Proposed Synthetic Pathway

A logical approach would be the ortho-formylation of 1-methoxy-2,4-bis(trifluoromethyl)benzene. However, achieving regioselectivity in the formylation of such an electron-deficient ring can be challenging.

An alternative and more controlled synthesis would likely start from a pre-functionalized precursor, such as 3,5-bis(trifluoromethyl)-2-methoxytoluene, followed by oxidation of the methyl group to an aldehyde.

Figure 2: A potential synthetic workflow for the target molecule.

3.2. Experimental Protocol: A General Method for Benzaldehyde Synthesis

Materials:

-

3,5-bis(trifluoromethyl)benzyl alcohol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Nitric acid (HNO₃)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Oxygen balloon

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 3,5-bis(trifluoromethyl)benzyl alcohol (5.0 mmol) and TEMPO (0.05 mmol).

-

Add dichloromethane (8 mL) as the reaction solvent.

-

Add hydrochloric acid (0.50 mmol) and nitric acid (0.5 mmol).

-

Seal the flask and connect it to an oxygen-filled balloon.

-

Stir the reaction at room temperature for 10 hours.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

This protocol would require the initial synthesis of 3,5-bis(trifluoromethyl)-2-methoxybenzyl alcohol.

Reactivity and the Influence of Steric Hindrance

The reactivity of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde is governed by the strong electron-withdrawing nature of the trifluoromethyl groups and the steric hindrance imposed by the ortho-methoxy and meta-trifluoromethyl substituents.

4.1. Electrophilicity of the Carbonyl Carbon

The two trifluoromethyl groups significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2] This enhanced reactivity can lead to higher yields and faster reaction rates in many common aldehyde reactions, such as:

-

Nucleophilic addition reactions: Grignard reactions, Wittig reactions, and cyanohydrin formation.

-

Reductions: Formation of the corresponding benzyl alcohol.

-

Oxidations: Formation of the corresponding benzoic acid.

-

Condensation reactions: Knoevenagel and aldol condensations.

4.2. The Role of Steric Hindrance

The steric bulk of the ortho-methoxy group and the two trifluoromethyl groups can significantly hinder the approach of nucleophiles to the carbonyl carbon.[6] This steric shielding can lead to:

-

Reduced reaction rates: Especially with bulky nucleophiles.

-

Increased diastereoselectivity: In reactions that form new stereocenters, the steric hindrance can favor the formation of one diastereomer over another.

-

Inhibition of certain reactions: In extreme cases, the steric hindrance may be so severe that it prevents a reaction from occurring altogether.

The interplay between the enhanced electrophilicity and the significant steric hindrance makes the reactivity of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde a subject of considerable interest for synthetic chemists.

Figure 3: The dual influence of electronic and steric effects on reactivity.

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde make it a valuable building block in several areas of chemical research.

-

Medicinal Chemistry: The incorporation of the bis(trifluoromethyl)phenyl moiety is a common strategy in the design of bioactive molecules. These groups can enhance metabolic stability and membrane permeability. The aldehyde functionality provides a convenient handle for the introduction of this motif into a wide range of molecular scaffolds.

-

Materials Science: The high fluorine content and the potential for creating rigid, well-defined structures make this compound an interesting precursor for the synthesis of advanced materials, such as liquid crystals and polymers with tailored electronic and physical properties.

Conclusion

3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde is a highly functionalized aromatic aldehyde with a compelling combination of electronic activation and steric hindrance. The powerful electron-withdrawing effects of the two trifluoromethyl groups render the carbonyl carbon highly electrophilic, while the bulky ortho-methoxy and meta-trifluoromethyl substituents create a sterically congested environment. This intricate interplay of forces dictates the molecule's conformation and modulates its reactivity, making it a challenging yet rewarding substrate for organic synthesis. The insights provided in this guide, based on the analysis of analogous compounds and computational predictions, offer a solid foundation for researchers and scientists to explore the full potential of this versatile building block in the development of novel pharmaceuticals and advanced materials.

References

- Electronic Supplementary Information - Rsc.org. (URL: not a direct link to a specific paper)

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (URL: [Link])

-

2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem. (URL: [Link])

-

Reactivity of Benzaldehyde between aldehydes [closed] - Chemistry Stack Exchange. (URL: [Link])

-

Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen - ChemRxiv. (URL: [Link])

-

Conformational analysis. Part 7. A lanthanide induced shift (L.I.S.) nuclear magnetic resonance investigation of conformational isomerism in ortho- and meta-substituted benzaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

-

m-METHOXYBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])

- Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. (URL: not a direct link to a specific paper)

- CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes - Google P

-

3,5-Bis(trifluoromethyl)benzaldehyde | C9H4F6O | CID 136247 - PubChem. (URL: [Link])

-

(PDF) Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules - ResearchGate. (URL: [Link])

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate. (URL: [Link])

-

Chemical Properties of 3,5-Bis(trifluoromethyl)benzaldehyde (CAS 401-95-6) - Cheméo. (URL: [Link])

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide - MDPI. (URL: [Link])

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide - ResearchGate. (URL: [Link])

- Molecular structure and spectroscopic properties of 4- methoxybenzaldehyde based on density functional theory calculations - Mahendra Publications. (URL: not a direct link to a specific paper)

-

¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... - ResearchGate. (URL: [Link])

-

New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - PMC. (URL: [Link])

-

Structural Characterization and DFT Analysis of a Schiff Base Dimethoxybenzaldehyde-Morpholine Derivative - ResearchGate. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Fluorinated Benzaldehyde Building Blocks in Drug Discovery

Part 1: The Strategic Imperative of Fluorine in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine is not merely a trend but a foundational principle for optimizing drug candidates. More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on molecular properties.[1] Fluorinated benzaldehydes, as versatile and reactive intermediates, represent a critical class of building blocks that empower chemists to precisely modulate the pharmacokinetic and pharmacodynamic profiles of new chemical entities.[2][3]

This guide moves beyond theoretical advantages to provide a practical, field-proven perspective on the application of these building blocks. We will explore the causality behind their synthetic choices, detail robust experimental protocols, and examine how the unique properties of fluorine translate directly into superior drug characteristics.

The Physicochemical Impact of Fluorine on Benzaldehyde Scaffolds

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electronic and physical properties of the benzaldehyde scaffold.[4] These alterations are not trivial; they are powerful levers for fine-tuning a molecule's behavior in a biological system.[5][6]

-

Enhanced Electrophilicity: The potent electron-withdrawing nature of fluorine increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, often accelerating reaction rates in key synthetic transformations like reductive aminations and condensations.[7]

-

Modulation of Acidity/Basicity (pKa): Introducing fluorine onto the aromatic ring lowers the pKa of nearby functional groups through inductive effects.[8] This can be crucial for optimizing a drug's ionization state at physiological pH, thereby improving its absorption and distribution.

-

Increased Lipophilicity (LogP/LogD): Fluorine substitution on an aromatic ring typically increases lipophilicity. This enhancement can improve a compound's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.[2][9]

-

Improved Metabolic Stability: One of the most celebrated roles of fluorine is its ability to block metabolic "soft spots."[2] Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism, often hydroxylate electron-rich C-H bonds. Replacing a susceptible hydrogen with a fluorine atom, which is resistant to this enzymatic oxidation, can dramatically increase a drug's half-life and oral bioavailability.[2][10][11][12][13]

The following table summarizes the key property shifts imparted by fluorine substitution on a benzaldehyde core.

| Property | Effect of Fluorine Substitution | Rationale & Impact in Drug Discovery |

| Electrophilicity | Increased | Accelerates key bond-forming reactions, improving synthetic efficiency. |

| Lipophilicity (LogP) | Increased | Enhances membrane permeability and can improve binding to hydrophobic pockets in target proteins.[2][9] |

| Metabolic Stability | Significantly Increased | Blocks sites of CYP450-mediated oxidation, leading to longer drug half-life and improved pharmacokinetic profiles.[2][10] |

| Binding Affinity | Often Enhanced | Can form favorable orthogonal multipolar interactions (e.g., C-F···C=O) with protein backbones, increasing target affinity.[5] |

| pKa of Proximal Groups | Lowered (more acidic) | Modulates ionization at physiological pH, which can improve solubility, absorption, and target engagement.[8] |

Part 2: Synthesis and Handling of Core Fluorinated Benzaldehyde Building Blocks

The reliable synthesis of high-purity fluorinated benzaldehydes is the first critical step in their application. While numerous methods exist, halogen-exchange (Halex) reactions and formylation of fluorinated aromatics are among the most robust and scalable.

Protocol 1: Halogen Exchange (Halex) Synthesis of 4-Fluorobenzaldehyde

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a Halex or Swarts reaction, to produce 4-fluorobenzaldehyde from its more accessible chlorinated analog. The use of a phase-transfer catalyst is key to facilitating the reaction between the inorganic fluoride salt and the organic substrate.[4][6][14][15][16][17]

Experimental Protocol:

-

Reactor Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add 4-chlorobenzaldehyde (14.0 g, 0.1 mol), spray-dried potassium fluoride (KF, 8.7 g, 0.15 mol), and tetraphenylphosphonium bromide (1.7 g, 4 mmol).

-

Reaction Execution: Under a nitrogen atmosphere, heat the reaction mixture to 210-230°C with vigorous stirring for 7-8 hours.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) by periodically taking small aliquots, dissolving them in dichloromethane, and analyzing for the disappearance of the starting material.

-

Work-up: Once the reaction is complete (typically >90% conversion), cool the mixture to below 100°C.

-

Isolation: Assemble a short-path distillation apparatus. Apply vacuum and carefully distill the crude product from the reaction mixture. The product, 4-fluorobenzaldehyde, will distill as a colorless to light yellow liquid.

-

Purification: Collect the fraction boiling at the expected temperature (approx. 181°C at atmospheric pressure, lower under vacuum). Purity should be assessed by GC and ¹H/¹⁹F NMR. Expected yield is typically 70-80%.

Caption: Workflow for Halex synthesis of 4-fluorobenzaldehyde.

Practical Insights: Purification and Handling

Fluorinated benzaldehydes present unique challenges during purification and storage. As a Senior Application Scientist, I have observed the following common issues and solutions:[18]

-

Oxidation: The aldehyde group is highly susceptible to air oxidation, forming the corresponding benzoic acid. Store purified aldehydes under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C).

-

Polymerization: Aldehydes can polymerize, especially in the presence of acid or base traces, appearing as a viscous oil or solid. This can sometimes be reversed by "cracking" the polymer via careful vacuum distillation to regenerate the volatile monomer. Adding an inhibitor like BHT (100-200 ppm) to the distillation flask is a wise precaution.[18]

-

Isomeric Impurities: Syntheses involving formylation can produce ortho, meta, and para isomers. Careful fractional distillation or column chromatography is required for separation.

-

Troubleshooting Crystallization: If a solid derivative "oils out" during recrystallization, it may be due to the solvent's boiling point being higher than the compound's melting point or rapid cooling. Allow the solution to cool slowly and, if necessary, use a two-solvent system (a "solvent" and an "anti-solvent").[18]

Part 3: Key Transformations in Medicinal Chemistry

Fluorinated benzaldehydes are not end-points but versatile springboards for constructing complex molecular architectures. Their enhanced reactivity is a significant asset in several cornerstone reactions of drug discovery.

Application 1: Stereoselective Olefination via the Horner-Wadsworth-Emmons (HWE) Reaction

For creating carbon-carbon double bonds, the HWE reaction is often superior to the classic Wittig reaction. It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic, and the resulting water-soluble phosphate byproduct is easily removed.[19][20][21] Critically, the HWE reaction typically provides excellent stereoselectivity, yielding the thermodynamically favored (E)-alkene, a crucial feature for controlling the geometry of drug candidates.[21][22]

Experimental Protocol: Synthesis of (E)-1-(4-Fluorostyryl)-4-nitrobenzene

-

Reagent Preparation: In a flame-dried 100 mL flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) and wash with anhydrous hexane (2 x 5 mL). Suspend the washed NaH in anhydrous THF (20 mL).

-

Ylide Formation: Cool the suspension to 0°C. Add a solution of diethyl (4-nitrobenzyl)phosphonate (2.73 g, 10 mmol) in THF (10 mL) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases. The solution should turn a deep red/brown color, indicating ylide formation.

-

Aldehyde Addition: Cool the ylide solution back to 0°C. Add a solution of 4-fluorobenzaldehyde (1.24 g, 10 mmol) in THF (10 mL) dropwise.

-

Reaction & Work-up: Stir the reaction at room temperature for 4 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL). Extract the mixture with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield the pure (E)-alkene product as a yellow solid.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Application 2: Heterocycle Formation via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that forms a tetrahydro-β-carboline or tetrahydroisoquinoline ring system—privileged scaffolds found in thousands of alkaloids and pharmaceutical agents.[23][24] The reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an intramolecular electrophilic substitution. Fluorinated benzaldehydes are excellent substrates, readily forming the prerequisite iminium ion and participating in the cyclization.[25][26]

Experimental Protocol: Synthesis of a Fluorinated Tetrahydro-β-carboline

-

Reactor Setup: To a solution of tryptamine (1.60 g, 10 mmol) in dichloromethane (DCM, 50 mL), add 2-fluorobenzaldehyde (1.24 g, 10 mmol).

-

Catalyst Addition: Add trifluoroacetic acid (TFA, 0.15 mL, 2 mmol, 20 mol%) to the solution.

-

Reaction Execution: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tetrahydro-β-carboline product.

Part 4: Case Study - Fluorinated Aromatics in the Synthesis of Voriconazole

Voriconazole is a second-generation triazole antifungal agent critical for treating serious invasive fungal infections.[27] Its structure features two key fluorinated aromatic rings: a 2,4-difluorophenyl group and a 5-fluoropyrimidinyl moiety. The synthesis of Voriconazole is a prime example of how complex fluorinated building blocks, derived from foundational precursors, are assembled to create a potent API.

The core of the synthesis involves a stereoselective coupling between a chiral side chain and the key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone .[28][29][30] This intermediate is itself constructed from 2,4-difluorobenzene, highlighting the reliance on these building blocks.

The presence of the fluorine atoms in Voriconazole is not accidental; it is a deliberate design choice to enhance its therapeutic profile:

-

Difluorophenyl Group: This moiety is crucial for binding to the active site of the target enzyme, lanosterol 14α-demethylase. The fluorine atoms likely participate in favorable interactions within the enzyme's active site and contribute to the molecule's overall metabolic stability.

-

Fluoropyrimidine Ring: The fluorine on the pyrimidine ring blocks a potential site of metabolism and modulates the electronics of the heterocycle, which is essential for the drug's mechanism of action.

Caption: Retrosynthetic logic for the antifungal agent Voriconazole.

Part 5: Conclusion and Future Perspectives

Fluorinated benzaldehyde building blocks are indispensable tools in the drug discovery arsenal. Their ability to confer enhanced metabolic stability, modulate physicochemical properties, and increase binding affinity provides a rational and effective strategy for overcoming many of the challenges faced in modern medicinal chemistry.[4][13] As synthetic methodologies for selective fluorination continue to advance, we can anticipate the development of even more sophisticated and functionally diverse fluorinated benzaldehyde derivatives. These next-generation building blocks will undoubtedly play a pivotal role in the creation of safer, more effective therapeutics for a wide range of diseases.

References

- Fluorine in drug discovery: Role, design and case studies. Google AI Test Kitchen.

- Fluorinated Building Blocks in Drug Design: Why They M

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- O'Hagan, D. (2007). The role of fluorine in medicinal chemistry. PubMed.

- How to Synthesize 2-Fluorobenzaldehyde: A Versatile Organic Intermedi

- A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde. Benchchem.

- Swarts Reaction. Unacademy.

- Swarts reaction mechanism. BYJU'S.

- Halogen Bond-catalyzed Pictet-Spengler Reaction. ChemRxiv.

- Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv

- Fluorinated Benzaldehyde 2026 Trends and Forecasts 2033: Analyzing Growth Opportunities. LinkedIn.

- US20110312977A1 - Process for the preparation of voriconazole.

- Halogen bond-catalyzed Pictet–Spengler reaction. Royal Society of Chemistry.

- WO2006065726A2 - Process for preparing voriconazole.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Swarts fluorin

- A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals. Benchchem.

- A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers. Benchchem.

- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.

- US4845304A - Process for producing fluorobenzaldehydes.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Horner–Wadsworth–Emmons reaction. Wikipedia.

- Pictet–Spengler reaction. Wikipedia.

- Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters.

- VORICONAZOLE - API SYNTHESIS.

- Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.

- A Fluorogenic Hydrazino‐Pictet–Spengler Reaction in Live Cells.

- Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction in C-C Double Bond Form

- Horner-Wadsworth-Emmons Reaction. YouTube.

- Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Royal Society of Chemistry.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

Sources

- 1. guidechem.com [guidechem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. archivemarketresearch.com [archivemarketresearch.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Swarts Reaction [unacademy.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SATHEE: Chemistry Swarts Reaction [sathee.iitk.ac.in]

- 15. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. youtube.com [youtube.com]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. A Fluorogenic Hydrazino‐Pictet–Spengler Reaction in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 28. US20110312977A1 - Process for the preparation of voriconazole - Google Patents [patents.google.com]

- 29. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 30. API SYNTHESIS INTERNATIONAL: VORICONAZOLE [apisynthesisint.blogspot.com]

Solubility profile of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde in Polar Aprotic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde, a fluorinated aromatic aldehyde of significant interest in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes the theoretical and practical foundation for its characterization. We will delve into the molecular characteristics influencing solubility, present a robust, field-proven experimental protocol for its determination using the equilibrium shake-flask method, and discuss the profound implications of its solubility profile in drug development and synthetic chemistry. This document is intended for researchers, chemists, and formulation scientists who require a deep, actionable understanding of this compound's behavior in solution.

Introduction: The Significance of Fluorinated Benzaldehydes

3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde is a structurally complex aromatic aldehyde. The presence of two trifluoromethyl (CF₃) groups and a methoxy (OCH₃) group on the benzaldehyde scaffold imparts unique electronic and steric properties. Trifluoromethyl groups are known to significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules, making them highly valuable motifs in medicinal chemistry.[1] The aldehyde functional group serves as a versatile synthetic handle for constructing more complex molecular architectures.[2]

Understanding the solubility of this compound is paramount. In drug discovery, poor solubility is a primary driver of high attrition rates, hindering the progression of otherwise promising candidates. For synthetic chemists, solubility dictates the choice of reaction media, influences reaction kinetics, and is critical for purification processes. This guide, therefore, provides the necessary tools to systematically characterize the solubility of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde in key polar aprotic solvents, which are frequently employed in both synthesis and preliminary formulation.

Physicochemical Profile and Theoretical Solubility Considerations

The structure of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde offers key insights into its expected solubility. The molecular weight is 272.14 g/mol . The two electron-withdrawing CF₃ groups dramatically influence the electron density of the aromatic ring, while the methoxy group acts as an electron-donating group.

The fundamental principle governing solubility is "like dissolves like."[3] Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN), possess large dipole moments and high dielectric constants, enabling them to solvate polar molecules effectively.[4]

-

Dipole-Dipole Interactions: The carbonyl group (C=O) of the aldehyde and the C-F bonds of the trifluoromethyl groups create significant molecular dipoles. Polar aprotic solvents can engage in strong dipole-dipole interactions with these sites, promoting solvation.

-

Van der Waals Forces: The aromatic ring and the trifluoromethyl groups provide surface area for van der Waals interactions, which contribute to solubility in less polar environments.

-

Hydrogen Bonding: While the molecule itself lacks a hydrogen bond donor, the oxygen atom of the aldehyde and methoxy groups can act as hydrogen bond acceptors.

Given the highly fluorinated and polar nature of the molecule, it is predicted to exhibit favorable solubility in strong polar aprotic solvents like DMSO and DMF. Its solubility in a solvent like Acetonitrile may be more moderate.[4][5] However, these are theoretical predictions; precise, quantitative data must be obtained experimentally.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ensure the generation of reliable and reproducible data, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[3] This protocol is designed to be a self-validating system, ensuring that a true equilibrium between the dissolved and undissolved solute is achieved.

Step-by-Step Methodology

-

Preparation of Materials:

-

Accurately weigh approximately 10-20 mg of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde into several 2 mL glass vials. The exact mass should be recorded.

-

Dispense a precise volume (e.g., 1.0 mL) of the selected polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile) into each vial.

-

Causality Insight: Adding a clear excess of the solid is critical. The continued presence of undissolved solid at the end of the experiment is the primary validation that the solution is truly saturated.[3]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for 24 to 72 hours.

-

Causality Insight: A prolonged agitation period is necessary to overcome kinetic barriers and ensure the system reaches thermodynamic equilibrium. Shorter incubation times may lead to an underestimation of the true solubility.[3]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

For viscous solvents or fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.[3]

-

Causality Insight: This step ensures that the subsequent sampling is of the clear, saturated supernatant, free from any solid particulates that would artificially inflate the measured concentration.

-

-

Sample Analysis (Using HPLC):

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.45 µm chemically inert syringe filter (e.g., PTFE) into a clean HPLC vial.[3] Perform a dilution with a suitable mobile phase if necessary.

-

Causality Insight: Filtration removes any remaining microscopic particles. A PTFE filter is chosen for its broad chemical compatibility with organic solvents.

-

Analyze the sample concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

-

Quantify the concentration against a standard calibration curve prepared using solutions of the compound at known concentrations.

-

-

Calculation and Reporting:

-

Calculate the solubility using the concentration obtained from the HPLC analysis.

-

Report the solubility in standard units, such as mg/mL or molarity (mol/L), specifying the solvent and the temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents. While experimentally determined values for 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde are pending, the following table provides a template for reporting and offers qualitative predictions based on physicochemical principles.

| Solvent | Solvent Class | Predicted Solubility | Experimental Value (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very High | To be determined |

| N,N-Dimethylformamide (DMF) | Amide | High | To be determined |

| Acetonitrile (MeCN) | Nitrile | Moderate | To be determined |

| Tetrahydrofuran (THF) | Ether | Moderate to High | To be determined |

Interpreting the Results:

-

High Solubility (e.g., in DMSO): Indicates strong solute-solvent interactions. DMSO is an excellent solvent for a wide range of compounds and is often used for creating high-concentration stock solutions for high-throughput screening.[6]

-

Moderate Solubility (e.g., in Acetonitrile): Suggests that while favorable interactions exist, they are less dominant. Acetonitrile is a common solvent in reversed-phase HPLC and synthetic reactions where excessively high solubility is not required.[5]

-

Insolubility in Water: As a reference, the compound is expected to be practically insoluble in water due to its large, non-polar trifluoromethyl groups.[2]

Implications for Research and Development

The determined solubility profile has direct and significant consequences:

-

For Synthetic Chemists: Knowledge of solubility allows for the rational selection of reaction solvents, ensuring reactants are in the same phase, which can improve reaction rates and yields. It is also critical for designing effective purification strategies like recrystallization.

-

For Drug Development Professionals: Solubility data is a cornerstone of pre-formulation studies. It dictates the feasibility of developing oral or injectable dosage forms and influences key pharmacokinetic parameters like absorption and bioavailability. A compound with high organic solvent solubility but low aqueous solubility often falls into Class II of the Biopharmaceutics Classification System (BCS), requiring formulation strategies like amorphous solid dispersions or lipid-based formulations to enhance absorption.

Conclusion

While published quantitative data for the solubility of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde in polar aprotic solvents is scarce, this guide provides the complete theoretical and methodological framework required for its determination. By understanding the compound's physicochemical properties and applying the robust shake-flask protocol detailed herein, researchers can generate the high-quality, reliable data essential for advancing their work. This systematic approach ensures that decisions in synthesis, purification, and formulation are based on sound scientific evidence, ultimately accelerating the pace of discovery and development.

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from an unknown source. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from Scribd. [Link]

-

University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Toronto Scarborough. [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde. Retrieved from PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzaldehyde (CAS 401-95-6). Retrieved from Cheméo. [Link]

-

Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from Thermo Fisher Scientific. [Link]

-

Chem-Impex. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde. Retrieved from Chem-Impex. [Link]

-

ResearchGate. (n.d.). Mole fraction solubility (x) of 4-(methylsulfonyl)benzaldehyde in.... Retrieved from ResearchGate. [Link]

-

ResearchGate. (2018, June). Acetonitrile-H2O2/(NH4)2CO3: A Good medium for a facile and green synthesis of benzalazines via self-condensation reaction of benzaldehyde derivatives. Retrieved from ResearchGate. [Link]

-

Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from Gaylord Chemical Company. [Link]

-

Figshare. (2021, September 29). The Solubility Profile of 3,4,5-Trimethoxybenzaldehyde in Aqueous Binary Solvent Mixtures at Several Temperatures. Retrieved from Figshare. [Link]

-

Ecovia Chemical. (n.d.). Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile). Retrieved from Ecovia Chemical. [Link]

-

PubMed. (2018, July 15). Acetonitrile as solvent for protein interaction analysis. Retrieved from PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,5-Bis(trifluoromethyl)benzaldehyde CAS#: 401-95-6 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile) [ecoviaet.com]

- 5. Acetonitrile as solvent for protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

Strategic Utilization of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde in Heterocyclic & Catalytic Scaffold Design

The following technical guide details the strategic role of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde (CAS 197015-73-9) in the synthesis of advanced heterocyclic scaffolds and catalytic ligands.

Executive Summary

In the landscape of fluorine chemistry, 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde represents a "privileged" electrophile. Unlike its ubiquitous analog 3,5-bis(trifluoromethyl)benzaldehyde, the presence of the ortho-methoxy group confers unique steric locking and electronic modulation capabilities.

This compound serves two critical functions in modern synthesis:

-

A "Masked" Salicylaldehyde Precursor: It acts as a protected surrogate for 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde—a key building block for Jacobsen-type Salen catalysts and enantioselective ligands.

-

A Gateway to Chiral Pharmacophores: It is the starting material for the stereoselective synthesis of piperidine and pyrrolidine alkaloids (e.g., the Ansacupine series) via asymmetric epoxidation and cyclization strategies.

This guide provides a technical deep-dive into the reactivity, synthetic pathways, and handling protocols for this high-value fluorinated intermediate.

Chemical Profile & Reactivity Analysis

The reactivity of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde is defined by the push-pull electronic relationship between the electron-withdrawing

| Parameter | Specification / Behavior |

| CAS Number | 197015-73-9 |

| Molecular Formula | |

| Electronic State | The ring is electron-deficient due to two |

| Steric Environment | The ortho-methoxy group creates a "steric lock," restricting rotation and directing nucleophilic attack during condensation reactions. |

| Solubility | Highly lipophilic; soluble in DCM, THF, and toluene. Poor solubility in water. |

| Primary Hazard | Precursor to reactive phenols; stable but sensitive to strong Lewis acids (demethylation risk). |

Mechanism of Action in Heterocycle Formation

The aldehyde moiety serves as the "anchor point" for ring closure. The electron-withdrawing nature of the 3,5-bis(

-

Knoevenagel Condensations: Rapid reaction with active methylene compounds.

-

Wittig Olefinations: Formation of electron-poor styrenes prone to asymmetric epoxidation.

-

Imine Formation: Generation of stable hydrolytically resistant imines for flame retardant materials.

Synthetic Pathways & Workflows

The following diagram illustrates the divergent synthetic utility of the compound, categorizing its applications into Catalyst Synthesis (Pathway A) and Bioactive Heterocycles (Pathway B).

Figure 1: Divergent synthetic pathways originating from the 2-methoxy scaffold. Pathway A leads to catalytic ligands, while Pathway B constructs chiral pharmacophores.

Detailed Experimental Protocols

Protocol A: Selective Demethylation to 2-Hydroxy-3,5-bis(trifluoromethyl)benzaldehyde

Context: This transformation is critical for accessing Salen-type ligands. The use of Boron Tribromide (

Safety Warning:

Reagents:

-

Substrate: 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde (1.0 eq)[1]

-

Reagent: Boron Tribromide (

), 1.0 M in DCM (1.05 eq) -

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with the substrate (e.g., 2.0 g, 7.35 mmol) and anhydrous DCM (15 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Transfer the

solution to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes. Maintain internal temperature below -70°C. -

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours, then stir at ambient temperature (25°C) for 18–20 hours. Monitor via TLC (Hexane/EtOAc 4:1) for disappearance of the starting material (

). -

Quench: Cool the mixture back to -40°C . Carefully add water (10 mL) dropwise. Caution: Vigorous exotherm and HBr evolution.

-

Workup: Dilute with DCM (50 mL) and wash with water (2 x 20 mL) followed by brine. Dry the organic layer over

and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the 2-hydroxy derivative as a pale yellow oil/solid.

-

Typical Yield: 70–85%

-

Protocol B: Synthesis of Chiral Heterocyclic Precursors (Wittig-Epoxidation Route)

Context: This route constructs the chiral backbone for NK1 antagonists and "Ansacupine" analogs.

Methodology:

-

Wittig Reaction: React the aldehyde with ethyltriphenylphosphonium bromide/KOtBu in THF to form the styrene derivative. The electron-poor ring facilitates high yields (>90%).

-

Isomerization: Treat the mixture with catalytic iodine (

) under visible light to thermodynamically equilibrate to the trans-alkene. -

Shi Epoxidation: Utilize a fructose-derived ketone catalyst and Oxone® to effect asymmetric epoxidation. The 3,5-bis(

) substitution increases the olefin's electrophilicity, requiring precise pH control (pH 10.5) to prevent epoxide hydrolysis. -

Ring Opening: Regioselective opening of the epoxide with Sodium Azide (

) occurs at the benzylic position, followed by reduction (

Structure-Activity Relationship (SAR) Implications

The specific "2-methoxy-3,5-bis(trifluoromethyl)" motif offers distinct advantages in drug design compared to the non-methoxylated analog:

| Feature | Biological/Chemical Impact |

| Conformational Restriction | The 2-OMe group creates a steric clash with the aldehyde/imine bond, forcing the side chain out of planarity. This "twist" is often crucial for binding in chiral pockets (e.g., NK1 receptors). |

| Metabolic Stability | The |

| Lipophilicity (LogP) | The combination of two |

References

-

Synthesis of 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde. ChemicalBook. Retrieved from .

- Preparation of 2-hydroxy-3,5-bis-trifluoromethylbenzaldehyde.Patent US20120046170A1. Example 1.

-

Synthesis of Chiral Piperidines via Shi Epoxidation. GuideChem Technical Report. "How to Synthesize 3,5-Bis(trifluoromethyl)benzaldehyde and Its Applications". Retrieved from .

- NK1 Receptor Antagonist Pharmacophores. Hale, J. J., et al. "Potent NK1 receptor antagonists: synthesis and antagonistic activity." Journal of Medicinal Chemistry. (Contextual reference for the 3,5-bis(CF3)benzyl moiety).

-

Reactivity of Electron-Deficient Benzaldehydes. Sigma-Aldrich Technical Library. "3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde Product Specification". CAS 197015-73-9.[1][2][3][4][5][6][7][8]

Sources

- 1. 2221812-11-7 | 2,6-Difluoro-3-phenylbenzaldehyde | Boroncore [boroncore.com]

- 2. CAS 197015-73-9 | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS:210039-65-9, 2-羟基-5-(三氟甲基)苯甲醛-毕得医药 [bidepharm.com]

- 4. CAS:197015-74-0, 2-Methoxy-3,5-bis(trifluoromethyl)benzoic acid-毕得医药 [bidepharm.com]

- 5. 1235841-30-1|5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 6. 146539-83-5|2-Methoxy-5-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 7. 197015-73-9 | 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde | Boroncore [boroncore.com]

- 8. CAS:197015-73-9, 2-Methoxy-3,5-bis(trifluoromethyl)benzaldehyde-毕得医药 [bidepharm.com]

Methodological & Application

Protocol for Schiff base synthesis using 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde

Abstract & Scientific Context

This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde as the electrophilic partner.

The synthesis of fluorinated imines is a critical step in medicinal chemistry, particularly for developing lipophilic drug candidates with enhanced metabolic stability. The specific substrate, 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde, presents a unique reactivity profile:

-

Electronic Activation: The two trifluoromethyl (

) groups at the 3 and 5 positions are potent electron-withdrawing groups (EWG), significantly increasing the electrophilicity of the carbonyl carbon. This facilitates rapid nucleophilic attack by primary amines. -

Steric & Electronic Modulation: The ortho-methoxy (

) group provides a counter-balance. While it donates electrons via resonance (slightly mitigating the EWG effect), its primary role here is steric bulk, which can retard the initial attack or induce specific conformational locking in the final product.

Critical Consideration: While the electron deficiency accelerates formation, it also makes the resulting imine susceptible to hydrolysis. Therefore, this protocol emphasizes moisture exclusion and equilibrium management .

Reaction Mechanism & Logic

The reaction follows a classic acid-catalyzed condensation mechanism. Due to the deactivated nature of the aromatic ring (electron-poor), the carbonyl is highly reactive. However, the rate-determining step is often the dehydration of the carbinolamine intermediate.

Mechanistic Pathway (DOT Visualization)

Figure 1: Acid-catalyzed condensation pathway highlighting the critical dehydration step.

Materials & Reagents

| Reagent | Purity | Role | Critical Note |

| 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde | >97% | Electrophile | Hygroscopic; store in desiccator. |

| Primary Amine (R-NH₂) | >98% | Nucleophile | Ensure no carbonate salts present. |

| Absolute Ethanol (EtOH) | Anhydrous | Solvent | Water content <0.1% to prevent hydrolysis. |

| Glacial Acetic Acid (AcOH) | 99.7% | Catalyst | Mild acid preferred over HCl to avoid salt formation. |

| Molecular Sieves (4Å) | Activated | Desiccant | Essential for shifting equilibrium. |

Experimental Protocol

Method A: Solution-Phase Thermal Condensation (Standard)

Recommended for heat-stable amines and scaling up.

Step 1: Preparation

-

Oven-dry a 50 mL 2-neck round-bottom flask (RBF) and a magnetic stir bar.

-

Equip the flask with a reflux condenser and a nitrogen inlet.

-

Add 1.0 mmol of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde to the flask.

-

Dissolve in 15 mL of anhydrous Ethanol.

Step 2: Activation & Addition

-

Add 2-3 drops of Glacial Acetic Acid to the stirring solution.

-

Why: This protonates the carbonyl oxygen, making the carbon more susceptible to attack.

-

Add 1.0 mmol (1.0 equiv) of the Primary Amine dropwise (if liquid) or portion-wise (if solid).

-

Optional: Add 1.0 g of activated 4Å molecular sieves directly to the reaction mixture to trap water.

Step 3: Reaction

-

Heat the mixture to reflux (

) for 3 to 6 hours . -

Monitoring: Check reaction progress via TLC (Solvent system: Hexane:EtOAc 4:1). The aldehyde spot (

) should disappear.

Step 4: Workup & Isolation

-

If precipitate forms during reflux: Cool to room temperature, then chill in an ice bath for 30 minutes. Filter the solid under vacuum. Wash with cold ethanol.

-

If no precipitate: Evaporate solvent under reduced pressure (Rotavap). Recrystallize the residue from hot Ethanol/Hexane (1:1).

Method B: Microwave-Assisted Synthesis (High Throughput)

Recommended for sterically hindered amines or rapid screening.

-

In a microwave-safe vial (10 mL), mix 1.0 mmol Aldehyde and 1.0 mmol Amine.

-

Add 2 mL Ethanol and 1 drop Glacial Acetic Acid.

-

Irradiate at 150 W at 80°C for 5–10 minutes .

-

Cool and filter the precipitated product.

Workflow Visualization

Figure 2: Operational workflow for Method A (Thermal Condensation).

Characterization & Quality Control

To validate the structure, ensure the following spectral signatures are present:

-

FT-IR Spectroscopy:

-

Target Signal: Strong absorption band at 1610–1630 cm⁻¹ .

-

Interpretation: This corresponds to the Azomethine (

) stretching vibration. Absence of a broad band at 3300 cm⁻¹ confirms full consumption of the amine.

-

-

¹H NMR (CDCl₃/DMSO-d₆):

-

Azomethine Proton: Singlet (

8.3 – 8.8 ppm). -

Methoxy Group: Singlet (

3.8 – 4.0 ppm). -

Aromatic Region: Distinct pattern for the 3,5-substituted ring (coupling constants will reflect meta coupling).

-

-

¹⁹F NMR:

-

Signal: Single peak around

-63 ppm (relative to CFCl₃), confirming the integrity of the

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product is soluble in EtOH; Equilibrium issue. | 1. Evaporate solvent to 1/3 volume and freeze.2. Add Molecular Sieves to drive equilibrium. |

| Starting Material Remains | Steric hindrance from 2-OMe group. | Switch to Method B (Microwave) or use Toluene with Dean-Stark trap (higher temp). |

| Hydrolysis on TLC | Moisture in solvent or silica. | Use Neutral Alumina plates; Ensure anhydrous solvents. |

References

-

General Mechanism & Acid Catalysis

-

Schiff base formation, general acid-base catalysis.[1] (ResearchGate).

-

-

Microwave-Assisted Synthesis of Fluorinated Schiff Bases

-

Microwave-assisted rapid and green synthesis of novel substituted trifluoro schiff bases.[2] (ChemiJournal, 2024).

-

-

Structural Characterization of Trifluoromethyl Schiff Bases

- Synthesis, Characterizations... of a Schiff Base Derived from Trifluoromethyl Amine. (ACS Omega, 2024).

-

Reactivity of Electron-Deficient Benzaldehydes

Sources

Application Note: High-Efficiency Knoevenagel Condensation of Fluorinated Benzaldehydes

[1]

Abstract & Strategic Importance

Fluorinated benzylidene derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for kinase inhibitors, anti-inflammatory agents, and polymerization monomers. The Knoevenagel condensation of fluorinated benzaldehydes presents a unique set of electronic and physical challenges compared to non-fluorinated analogs.

While the strong electron-withdrawing nature (

Mechanistic Insight: The Fluorine Effect

The presence of fluorine on the aromatic ring significantly influences the reaction kinetics.

-

Electronic Activation: The high electronegativity of fluorine increases the electrophilicity of the carbonyl carbon, often accelerating the initial nucleophilic attack by the enolate.

-

Resonance Counter-Effect: In para-fluorobenzaldehyde, the resonance donation (

) can slightly mitigate the inductive withdrawal, though the net effect usually remains activating compared to unsubstituted benzaldehyde. -

Steric Considerations: Ortho-fluorine substitution (e.g., 2,6-difluorobenzaldehyde) introduces steric strain that may require higher temperatures or smaller nucleophiles (e.g., malononitrile vs. diethyl malonate).

Figure 1: Reaction Mechanism & Fluorine Influence

The following diagram illustrates the base-catalyzed pathway, highlighting the transition states stabilized by electron-withdrawing groups.

Caption: Kinetic pathway of the Knoevenagel condensation. Fluorine substitution on the aldehyde enhances the electrophilicity at the 'Nucleophilic Attack' stage.[1]

Experimental Protocols

Protocol A: Green Solvent-Free Grinding (Recommended)

Best for: High yield, eco-friendly synthesis, and substrates prone to solvent trapping. Mechanism: Mechanochemical activation generates local heat and maximizes contact surface area without solvent interference.

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ammonium Acetate (

, 10 mol%) or Sodium Carbonate (

Procedure:

-

Weighing: In a clean mortar, weigh 5.0 mmol of the fluorinated aldehyde and 5.0 mmol of malononitrile.

-

Catalyst Addition: Add 0.5 mmol (10 mol%) of Ammonium Acetate.

-

Grinding: Grind the mixture vigorously with a pestle.

-

Observation: The mixture will likely turn into a liquid melt within 2–5 minutes due to eutectic formation and exothermicity, then solidify as the product forms.

-

-

Completion: Continue grinding for 10–15 minutes. Monitor by TLC (20% EtOAc/Hexane).

-

Work-up: Wash the solid residue with cold water (2 x 10 mL) to remove the catalyst.

-

Purification: Recrystallize from hot Ethanol (95%) if necessary.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, screening multiple fluorinated analogs rapidly.

Materials:

-

Microwave vial (10 mL)

-

Fluorinated Benzaldehyde (2.0 mmol)

-

Active Methylene Compound (2.0 mmol)[2]

-

Urea (10 mol%) or Piperidine (2 drops)

-

Solvent: Ethanol (1 mL) or Solvent-free

Procedure:

-

Combine reactants and catalyst in the microwave vial.

-

Irradiation: Set microwave reactor to 300 W and target temperature 80°C .

-

Time: Irradiate for 1–3 minutes .

-

Cooling: Allow the vial to cool to room temperature. The product usually precipitates immediately.

-

Isolation: Filter the precipitate and wash with ice-cold ethanol.

Protocol C: Classical Solution Phase (Scale-Up)

Best for: Large-scale batches (>10g) where heat dissipation is a safety concern.

Procedure:

-

Dissolve 50 mmol of fluorinated aldehyde and 50 mmol of active methylene in 100 mL of Ethanol or Toluene.

-

Add 0.5 mL Piperidine and 0.5 mL Acetic Acid (buffer system prevents side reactions).

-

Reflux for 2–4 hours.

-

Cool to 0°C to induce crystallization.

Workflow Visualization (Protocol A)

Caption: Step-by-step workflow for the solvent-free mechanochemical protocol.

Comparative Data & Yields

Fluorinated substrates typically afford higher yields than electron-rich analogs (e.g., 4-methoxybenzaldehyde) due to enhanced electrophilicity.

| Substrate | Active Methylene | Method | Time | Yield (%) | Ref |

| 4-Fluorobenzaldehyde | Malononitrile | Grinding (NH4OAc) | 10 min | 96% | [1] |

| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | Microwave (Urea) | 2 min | 92% | [2] |

| 2,6-Difluorobenzaldehyde | Malononitrile | Reflux (Piperidine) | 3 hr | 84% | [3] |

| Pentafluorobenzaldehyde | Malononitrile | Water (Catalyst-free) | 1 hr | 98% | [4] |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Ortho-subs) | Steric hindrance blocks nucleophilic attack.[1] | Increase temp to 80°C or switch to Microwave Protocol (B). |

| Oily Product | Fluorine lowers melting point; impurities present. | Recrystallize from EtOH/Water (8:2) or scratch glass to induce nucleation. |

| Michael Addition | Reaction time too long; excess nucleophile. | Quench reaction immediately upon consumption of aldehyde (monitor TLC). |

| Decarboxylation | High heat with Malonic Acid substrate. | Keep temp <90°C or use Malononitrile instead of Malonic Acid. |

References

-

Bangladesh J. Sci. Ind.[3] Res. Microwave-assisted urea catalyzed Knoevenagel condensation. [Link][2]

-

MDPI Molecules. Three-Component Condensation of β-Ketonitriles and 4-Fluorobenzaldehyde. [Link]

-

ResearchGate. Mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivatives. [Link]

-

Frontiers in Chemistry. Microwave-Assisted Knoevenagel-Doebner Reaction. [Link]

Reductive amination procedures involving 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde

An in-depth guide to the synthesis of secondary and tertiary amines utilizing 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde via reductive amination. This document provides a detailed exploration of the reaction mechanism, a comparative analysis of common reducing agents, and step-by-step protocols tailored for research and development applications.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and widely utilized methods for the formation of carbon-nitrogen bonds in medicinal and process chemistry.[1][2] Its prevalence is due to its high efficiency, operational simplicity, and broad functional group tolerance. The reaction facilitates the synthesis of secondary and tertiary amines from aldehydes or ketones in a controlled manner, effectively avoiding the overalkylation issues often associated with direct amine alkylation.[3][4]

The substrate at the core of this guide, 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde, is a valuable building block in pharmaceutical development. The presence of two trifluoromethyl (-CF3) groups significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key component in the synthesis of various biologically active compounds. This guide offers detailed procedures for coupling this aldehyde with primary and secondary amines to generate novel amine derivatives.

Core Principles and Mechanistic Overview

Reductive amination is fundamentally a two-stage process that is often conducted in a single reaction vessel ("one-pot").[5][6]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which subsequently eliminates a molecule of water to yield a C=N double bond. With a primary amine, a neutral imine is formed. With a secondary amine, a positively charged iminium ion is formed. This dehydration step is typically the rate-limiting step and is often catalyzed by the presence of a mild acid.[7]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the corresponding amine. The choice of reducing agent is critical; it must be potent enough to reduce the C=N bond but mild enough to not significantly reduce the starting aldehyde, which would lead to the formation of an unwanted alcohol byproduct.[4][8][9]

The general mechanism can be visualized as follows:

Caption: General Mechanism of Reductive Amination.

Selecting the Optimal Reducing Agent

The success of a reductive amination hinges on the selectivity of the hydride source. While several reagents can accomplish this transformation, two are predominantly used in modern organic synthesis: Sodium Triacetoxyborohydride and Sodium Cyanoborohydride.

| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) |

| Reactivity | Mild and highly selective.[5] | More reactive than NaBH(OAc)₃ but still selective. |

| Selectivity | Excellent selectivity for imines/iminiums over aldehydes/ketones.[5][6][9] | Good selectivity at controlled pH (6-8).[8] |

| Toxicity | Low toxicity, produces acetate byproducts.[5] | Highly toxic due to the potential release of hydrogen cyanide gas, especially at low pH.[8] |

| Solvent | Aprotic solvents (DCE, THF, DCM).[10][11][12] | Protic solvents (Methanol, Ethanol).[7] |

| pH Sensitivity | Not highly sensitive; can be used with or without a catalytic amount of acid.[13] | Highly pH-dependent; requires careful pH control (typically pH 4-6) for optimal results.[7] |

| Common Use | Preferred for general-purpose, one-pot procedures due to safety and ease of use.[10][13] | Historically significant (Borch Reduction), still used but often replaced by STAB.[7] |

For the procedures involving the electron-deficient 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its superior safety profile, mildness, and high selectivity, which minimizes the risk of reducing the starting aldehyde.[6]

Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All solvents should be anhydrous unless otherwise specified.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is highly reliable for both primary and secondary amines and is considered the state-of-the-art method.[10][11][13]

Materials:

-

3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde

-

Amine (primary or secondary)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Nitrogen or Argon line for inert atmosphere

Stoichiometry:

| Reagent | Equivalents |

| 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde | 1.0 |

| Amine | 1.1 - 1.2 |

| Sodium Triacetoxyborohydride (STAB) | 1.3 - 1.5 |

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde (1.0 equiv) and the chosen amine (1.1 equiv).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants (a concentration of 0.1-0.5 M is typical). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine/iminium intermediate.

-

Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (1.5 equiv) to the stirring solution in portions. The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed. Reactions are typically complete within 2 to 24 hours.[8][10]

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-